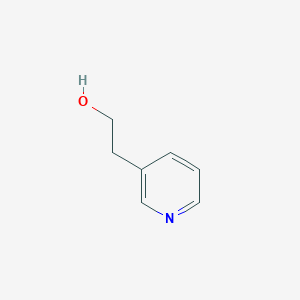
3-Pyridineethanol
Cat. No. B121831
Key on ui cas rn:
6293-56-7
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07071201B2
Procedure details


2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane (2.631 g) and formic acid (38.0 ml) were treated as reported in Tetrahedron Lett., 579 (1986). to give the title compound (0.455 g) as colorless crystals (yield: 45.7%).
Name
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
Quantity
2.631 g
Type
reactant
Reaction Step One


Name
Yield
45.7%
Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][N:4]=1)#N>C(O)=O>[N:4]1[CH:3]=[CH:8][CH:7]=[C:6]([CH2:9][CH2:10][OH:11])[CH:5]=1
|
Inputs


Step One
|
Name
|
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
|
|
Quantity
|
2.631 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=C(C=C1)CCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.455 g | |
| YIELD: PERCENTYIELD | 45.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
